6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the pyrazolopyridine class. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and ethyl groups in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Introduction of the bromophenyl group: This step may involve a Suzuki coupling reaction between a bromophenyl boronic acid and a pyrazole derivative.
Addition of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and difluoromethyl groups could enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
- 6-(4-methylphenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The unique combination of bromophenyl, difluoromethyl, and ethyl groups in 6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine may confer distinct chemical properties, such as increased lipophilicity or enhanced reactivity, compared to its analogs.
Properties
Molecular Formula |
C15H12BrF2N3 |
---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-(difluoromethyl)-1-ethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H12BrF2N3/c1-2-21-15-12(8-19-21)11(14(17)18)7-13(20-15)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
JXAZPOMXLZLVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F |
Origin of Product |
United States |
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